molecular formula C12H12FN3O2 B2572905 3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one CAS No. 2320515-99-7

3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one

Cat. No. B2572905
CAS RN: 2320515-99-7
M. Wt: 249.245
InChI Key: QXSBEJXLRDVUCI-UHFFFAOYSA-N
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Description

3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Anticancer Applications

Several studies have investigated the potential of compounds with structural similarities to "3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one" in cancer therapy. For example, derivatives of piperidone oxime ethers have shown cytotoxicity against human cervical carcinoma (HeLa) cells, suggesting their potential as leads for anticancer drug synthesis (Parthiban et al., 2011). Similarly, compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as tubulin polymerization inhibitors, exhibiting promising antiproliferative activity toward human cancer cells (Minegishi et al., 2015).

Antimicrobial Activity

Compounds containing the pyrazole moiety have been synthesized and evaluated for their antimicrobial activities. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their derivatives showed significant antimicrobial activity (Puthran et al., 2019). This highlights the potential of such compounds in addressing microbial resistance through novel therapeutic agents.

Corrosion Inhibition

Research has also extended to the application of pyrazole derivatives as corrosion inhibitors. Pyranopyrazole derivatives, for example, have been found to offer significant protection for mild steel in acidic environments, demonstrating their utility in industrial applications (Yadav et al., 2016).

Organic Synthesis and Fluorophores

Furthermore, pyrazolo[1,5-a]pyrimidines have been synthesized as intermediates for creating functional fluorophores, highlighting the versatility of pyrazine derivatives in organic synthesis and their potential in developing novel fluorescent probes for biological and environmental applications (Castillo et al., 2018).

properties

IUPAC Name

3-(4-fluoro-3-methoxyanilino)-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-16-6-5-14-11(12(16)17)15-8-3-4-9(13)10(7-8)18-2/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSBEJXLRDVUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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